molecular formula C28H30N2O4 B4189211 Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate

Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate

Cat. No.: B4189211
M. Wt: 458.5 g/mol
InChI Key: RUPIBVRMLQUDIB-UHFFFAOYSA-N
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Description

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C30H35NO3 This compound is known for its unique structural features, which include a piperidine ring, a benzoate ester, and a hydroxy(diphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with benzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of high-pressure reactors and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate involves its interaction with specific molecular targets in the body. The hydroxy(diphenyl)methyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its potential therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative in cosmetics and pharmaceuticals.

    Methyl 4-aminobenzoate: Used in the synthesis of various organic compounds and as a local anesthetic.

    Methyl 4-(hydroxymethyl)benzoate: Used in the synthesis of keto acids and other organic molecules.

Uniqueness

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate is unique due to its complex structure, which combines multiple functional groups and a piperidine ring

Properties

IUPAC Name

methyl 4-[[2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c1-34-27(32)21-12-14-25(15-13-21)29-26(31)20-30-18-16-24(17-19-30)28(33,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,33H,16-20H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPIBVRMLQUDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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